

(3S,4S)-Tivantinib off-target effects mitigation

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Compound of Interest

Compound Name: (3S,4S)-Tivantinib

Cat. No.: B1609869

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Technical Support Center: (3S,4S)-Tivantinib

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target effects of (3S,4S)-Tivantinib.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant cytotoxicity in our cell line, which is known to be c-MET independent. Is this expected with Tivantinib?

A1: Yes, this is a well-documented phenomenon. While Tivantinib was initially developed as a selective c-MET inhibitor, numerous studies have demonstrated that its cytotoxic effects are often independent of c-MET status.[1][2] This is primarily attributed to its significant off-target activity, most notably the disruption of microtubule polymerization.[3][4] Tivantinib has been shown to inhibit the growth of both c-MET-addicted and non-addicted cancer cells with similar potency.[1]

Q2: How can we experimentally distinguish between on-target (c-MET inhibition) and off-target effects of Tivantinib in our cellular assays?

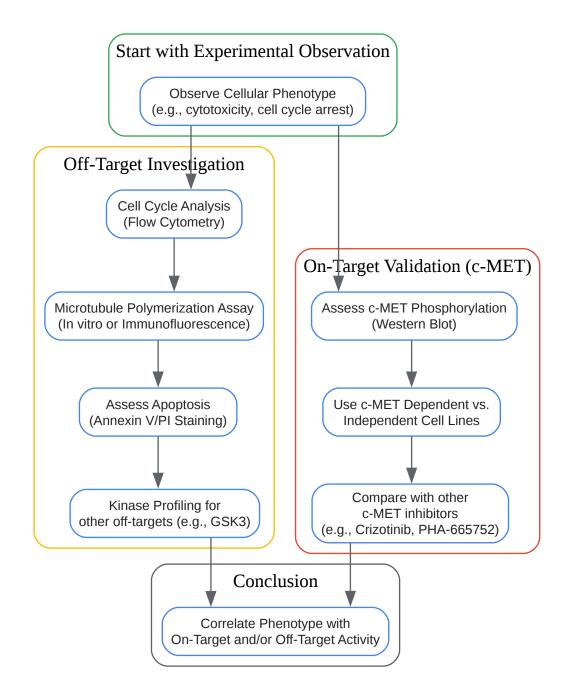
A2: A multi-pronged experimental approach is recommended to dissect the on-target versus off-target effects of Tivantinib. Here is a suggested workflow:



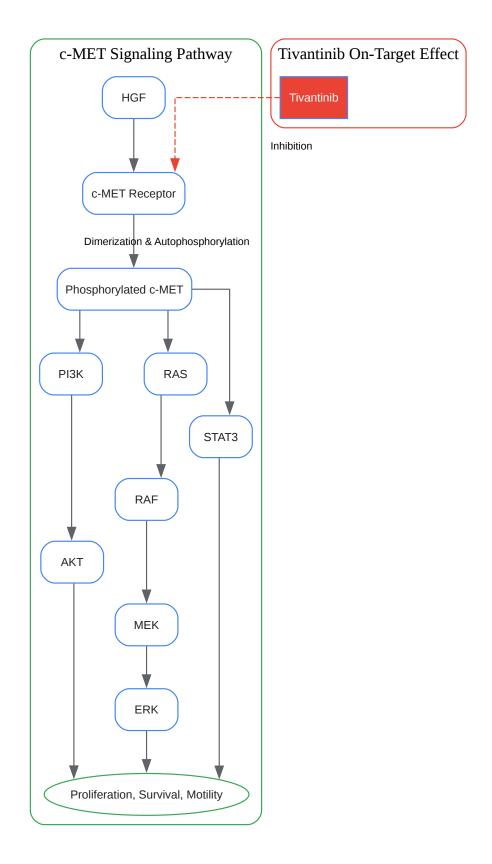


Workflow for Differentiating On-Target vs. Off-Target Effects

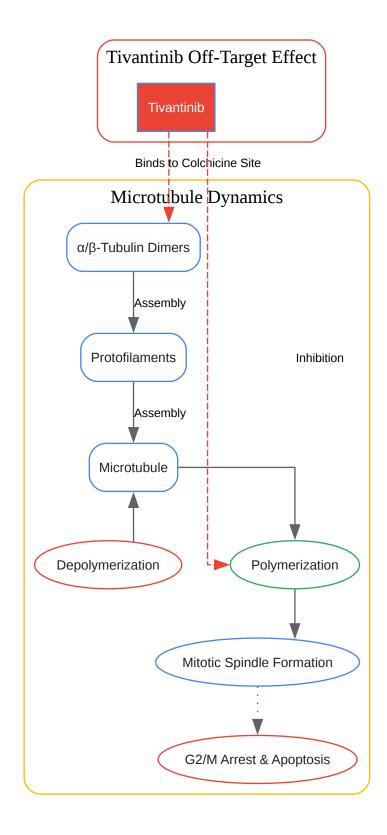












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References

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- 2. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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